Lucidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Profile and Natural Occurrence

Lucidin primeveroside (this compound 3-O-β-primeveroside) is an anthraquinone glycoside. Its core structure consists of a this compound aglycone (1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione) linked to a primeverose sugar moiety (a disaccharide of glucose and xylose) [1] [2].

Basic Chemical Identifiers

| Property | Description |

|---|---|

| CAS Registry Number | 29706-59-0 [1] [2] |

| Molecular Formula | C₂₆H₂₈O₁₄ [1] [2] |

| Molecular Weight | 564.49 g/mol [1] [2] |

| IUPAC Name | 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydro-2-anthracenyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside [1] |

This compound is primarily isolated from plants of the Rubia genus, such as Rubia tinctorum (European madder) and Rubia cordifolia (Indian madder) [3] [4] [5]. It is one of the major anthraquinone derivatives present in the roots, often in a glycosylated form [6] [7].

Analytical Methods and Isolation

The extraction and identification of this compound primeveroside typically involve chromatographic techniques.

HPLC Analysis [3] [6] this compound primeveroside can be identified and quantified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with photodiode array (DAD) and mass spectrometric (MS) detection.

- Sample Preparation: Plant material (e.g., dried roots) is often extracted with methanol or ethanol. Ethanol extraction can lead to the formation of an artifact, This compound-ω-ethyl ether [3].

- Chromatographic Conditions:

- Column: C18 column.

- Mobile Phase: Typically, a gradient of water (or aqueous buffer like ammonium acetate) and acetonitrile, sometimes with an acid additive (e.g., trifluoroacetic acid).

- Detection: DAD detection in the range of 254-430 nm; MS detection for accurate mass confirmation [6].

Isolation Protocol [3] A general workflow for isolation from R. tinctorum roots is as follows:

- Extraction: Reflux the dried roots in ethanol.

- Filtration and Concentration: Remove particulate matter and concentrate the extract under reduced pressure.

- Partitioning: Partition the dried extract between water and an organic solvent like ethyl acetate.

- Chromatography: Subject the extract to column chromatography (e.g., silica gel, Sephadex LH-20) using increasingly polar eluent systems (e.g., Hexane → Ethyl Acetate → Methanol).

- Crystallization: Pure this compound primeveroside can be obtained as crystals, and its structure confirmed by X-ray crystallography [3].

The following diagram outlines the core experimental workflow for the isolation and analysis of this compound Primeveroside.

Experimental workflow for this compound Primeveroside isolation, highlighting potential artifact formation.

Metabolic Activation and Genotoxicity

A critical area of research for this compound primeveroside revolves around its metabolic conversion into genotoxic compounds.

Metabolic Pathway and DNA Adduct Formation [2] [8]

- Hydrolysis: Upon ingestion or metabolism, the primeverose sugar moiety is cleaved off, releasing the aglycone, This compound.

- Activation: this compound can be further metabolically activated to form a carbocation or quinone methide intermediate, a highly reactive electrophile.

- DNA Binding: This reactive metabolite can covalently bind to DNA, forming stable adducts, primarily This compound-N²-dG (with deoxyguanosine) and This compound-N⁶-dA (with deoxyadenosine) [8].

In Vivo Evidence [2]

- Animal studies have shown that feeding mice a diet containing 0.3% this compound primeveroside for 4-13 weeks induced the formation of this compound-specific DNA adducts and increased mutation frequencies.

The metabolic activation pathway of this compound Primeveroside and its subsequent DNA damage mechanism is summarized below.

Metabolic activation pathway of this compound Primeveroside leading to DNA adduct formation.

Research Implications and Future Directions

For drug development professionals, the data presents a clear paradox. While anthraquinones, in general, are investigated for promising pharmacological activities like anticancer and anti-inflammatory effects [4] [7], the specific genotoxic profile of this compound primeveroside necessitates extreme caution.

- Safety Assessment: The compound is a probable carcinogen, and its presence in herbal preparations, food additives, or natural colorants is a significant safety concern [2] [8].

- Quality Control: For any product derived from madder root, rigorous analytical methods (as described above) are essential to quantify and control the levels of this compound primeveroside and its aglycone.

- Mechanistic Studies: The well-defined mechanism of DNA adduct formation provides a model for studying the genotoxicity of related anthraquinones. Research suggests that rubiadin, another madder-derived anthraquinone, may also exert genotoxicity through metabolic conversion to this compound [8].

References

- 1. CAS 29706-59-0: this compound primeveroside [cymitquimica.com]

- 2. This compound 3-O-β-primeveroside [medchemexpress.com]

- 3. Isolation and extraction of this compound primeveroside from ... [sciencedirect.com]

- 4. Chemistry, Biosynthesis, Physicochemical and Biological ... [pmc.ncbi.nlm.nih.gov]

- 5. <i>Morinda citrifolia</i> (Noni): A comprehensive review on its ... [arabjchem.org]

- 6. Influence of different elicitors on the synthesis ... [sciencedirect.com]

- 7. Anthraquinone Production from Cell and Organ Cultures of ... [pmc.ncbi.nlm.nih.gov]

- 8. Chemical structure determination of DNA bases modified ... [pubmed.ncbi.nlm.nih.gov]

Genotoxicity and Carcinogenicity

Extensive research has established that lucidin (1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone) is genotoxic and has carcinogenic potential in rodents. The table below summarizes the key evidence from various experimental models.

| Assay/Model | Results and Findings | Key Metabolites/Related Compounds |

|---|---|---|

| Salmonella typhimurium (multiple strains) | Mutagenic without metabolic activation; potency increased with rat liver S9 mix [1] [2]. | Lucidinethylether (formed in ethanolic extracts) also mutagenic, requiring metabolic activation [2]. |

| Mammalian Cells (V79) | Mutagenic at the HGPRT locus; induced DNA single-strand breaks and DNA-protein cross-links [1] [2]. | |

| Primary Rat Hepatocytes | Induced unscheduled DNA synthesis (UDS), indicating DNA damage and repair [1] [2]. | Rubiadin (a metabolite) showed stronger mutagenic effects than this compound in some assays [1]. |

| Mouse Fibroblasts (C3H/M2) | Caused cell transformation [1]. | |

| In Vivo (Mice) | DNA adducts formed in the kidney and duodenum [1]. | This compound primeveroside (LuP, a glycoside) is metabolized into this compound and rubiadin [1]. |

The genotoxicity of this compound is linked to its metabolism. When plant glycosides like This compound primeveroside (LuP) are consumed, they can be hydrolyzed in the body to release the aglycone, this compound [1]. Furthermore, the method of extraction impacts the compounds present; for instance, using boiling ethanol can convert this compound into lucidinethylether, which also demonstrates genotoxic properties [2].

Therapeutic Potential and Molecular Mechanisms

Despite its toxicity, recent computational studies reveal this compound's significant potential as a multi-targeted agent against cancers by interacting with critical signaling proteins.

| Cancer Type | Molecular Targets (PDB ID) | Proposed Mechanism & Findings |

|---|---|---|

| Breast Cancer | Estrogen receptor alpha (1A52), HER2 (1N8Z), CDK2 (3PXY), PI3K alpha (1E7U) [3]. | In silico studies showed superior binding affinity and complex stability compared to FDA-approved drug Lapatinib, suggesting a broader therapeutic approach to overcome resistance [3]. |

| HPV-Positive Cancers | HPV16 E6 oncoprotein [4]. | Molecular docking and dynamics simulations suggest this compound inhibits the E6/E6AP/p53 complex, leading to restored p53 levels and selective apoptosis in HPV-positive cancer cells [4]. |

The following diagram illustrates the proposed multi-targeted mechanism of action for this compound in breast cancer, based on computational studies.

This compound's proposed multi-targeted inhibition of key breast cancer signaling proteins, potentially overcoming drug resistance [3].

Analytical Detection Methods

Given the toxicity concerns, reliable detection and quantification of this compound in plant materials and preparations are crucial for safety assessment. A 2025 study developed a Hypoxic Deep Eutectic Solvent-based Dispersive Liquid-Liquid Microextraction (HyDES-DLLME) method for simultaneous enrichment of this compound, alizarin, and rubiadin from Rubiae Radix et Rhizoma [5].

- Extraction Solvent: A hypotoxic deep eutectic solvent (HyDES) composed of thymol and phenoxyethanol (molar ratio 1:4). This solvent is heavier than water, low in toxicity, and designed for high extraction efficiency [5].

- Optimized Conditions: Key parameters include sample solution pH and salt concentration, which were thoroughly optimized to achieve effective enrichment of the target genotoxic compounds [5].

- Analysis: The extracted analytes were separated and quantified using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) [5]. This method provides a green and effective approach for monitoring these contaminants in complex herbal matrices.

Research Implications and Future Directions

The dual nature of this compound necessitates a highly cautious and rigorous research pathway.

- Toxicity is Established: The genotoxic and carcinogenic data are substantial. Any consideration for therapeutic use must first find a way to mitigate or absolutely control these risks, perhaps through targeted delivery or chemical modification [1] [2].

- Therapeutic Promise is Preliminary: The encouraging results for breast and HPV-related cancers are based primarily on sophisticated computational models (molecular docking, dynamics simulations). These findings require validation in robust in vitro and in vivo biological systems to confirm efficacy and safety [3] [4].

- Analytical Chemistry is Key: For researchers working with Rubia species or formulations containing them, employing sensitive and reliable detection methods like the HyDES-DLLME/HPLC-UVD protocol is essential for quality control and safety profiling [5].

References

- 1. sciencedirect.com/topics/chemistry/ this compound [sciencedirect.com]

- 2. The genotoxicity of this compound , a natural component of Rubia tinctorum... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Rubia cordifolia Outperforms FDA-Approved ... [mdpi.com]

- 4. Taxifolin and this compound as Potential E6 Protein Inhibitors [pmc.ncbi.nlm.nih.gov]

- 5. A hypotoxic phenoxyethanol-based deep eutectic solvent ... [sciencedirect.com]

Biosynthesis and Conversion Pathway

Lucidin is not typically stored in its free form in the intact plant. Instead, it is formed through a specific enzymatic process when the plant tissue is damaged. The following diagram illustrates this conversion pathway and the factors influencing it.

This compound formation pathway from its glycoside precursor, induced by physical damage or chemical elicitors.

Analytical Methodologies

Accurate identification and quantification of this compound and its precursors are crucial for research. The table below summarizes two key analytical techniques.

| Method | Key Steps & Considerations | Application & Relevance |

|---|

| Quantitative ¹H NMR (qNMR) [1] | - Sample Prep: Extract dried root powder with deuterated DMSO. Use solvent residual peak as internal standard.

- Analysis: Optimize NMR parameters (relaxation delay, pulse angle) for quantitative accuracy.

- Validation: Confirm results with HPLC-UV-MS. | - Direct quantification of ruberythric acid and this compound-3-primeveroside in crude extracts.

- Does not require purified reference standards. | | Enzyme Activity Assay [2] [3] | - Tissue Source: Use crude protein extract from fresh roots/hairy roots.

- Reaction: Incubate extract with LuP substrate.

- Detection: Monitor this compound formation via HPLC.

- Characterization: Partial purification (e.g., 68 kDa protein fraction) to confirm β-primeverosidase specificity. | - Measures the activity of the endogenous enzyme responsible for this compound formation.

- Useful for physiological studies on defense responses. |

> Important Note on Extraction Stability: Under acidic conditions (e.g., HCl:MeOH:H₂O), free this compound is unstable and rapidly degrades into xanthopurpurin via a retro-aldol reaction [4]. This is a critical consideration when analyzing historical textiles or plant extracts, as it can lead to the misidentification of the original dye source.

Critical Safety and Research Implications

For researchers in drug development, understanding the following implications is essential:

- Genotoxicity Profile: this compound is a confirmed mutagen in bacterial (e.g., Salmonella typhimurium) and mammalian cell systems (e.g., Chinese hamster V79 cells). It can induce DNA single-strand breaks, DNA-protein cross-links, and unscheduled DNA synthesis [5].

- Carcinogenic Potential: Long-term animal studies feeding ACI rats with madder root showed a dose-dependent increase in liver and kidney tumors, with DNA adducts formation linked to this compound [5].

- Regulatory Status: Due to its genotoxic and carcinogenic potential, regulatory bodies like the European Medicines Agency (EMA) have raised significant concerns about the use of Rubia tinctorum extracts in medicinal products [1].

References

- 1. Quantitative 1H NMR Spectroscopy Method for ... [mdpi.com]

- 2. Characterization of this compound Formation in Rubia Tinctorum L [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound formation in Rubia tinctorum L. [sciencedirect.com]

- 4. Degradation of this compound: New insights into the fate of this ... [sciencedirect.com]

- 5. This compound - Natural Bioactive Compound from Rubia tinctorum [apexbt.com]

Chemical Identity and Natural Sources

Lucidin is a hydroxylated anthraquinone found primarily in plants of the Rubiaceae family, such as Rubia tinctorum (common madder) and Rubia cordifolia [1] [2]. It often exists in its glycosylated form, This compound-3-primeveroside, where a sugar moiety is attached to the anthraquinone core [3].

The table below summarizes its core chemical and pharmacological characteristics:

| Property | Description |

|---|---|

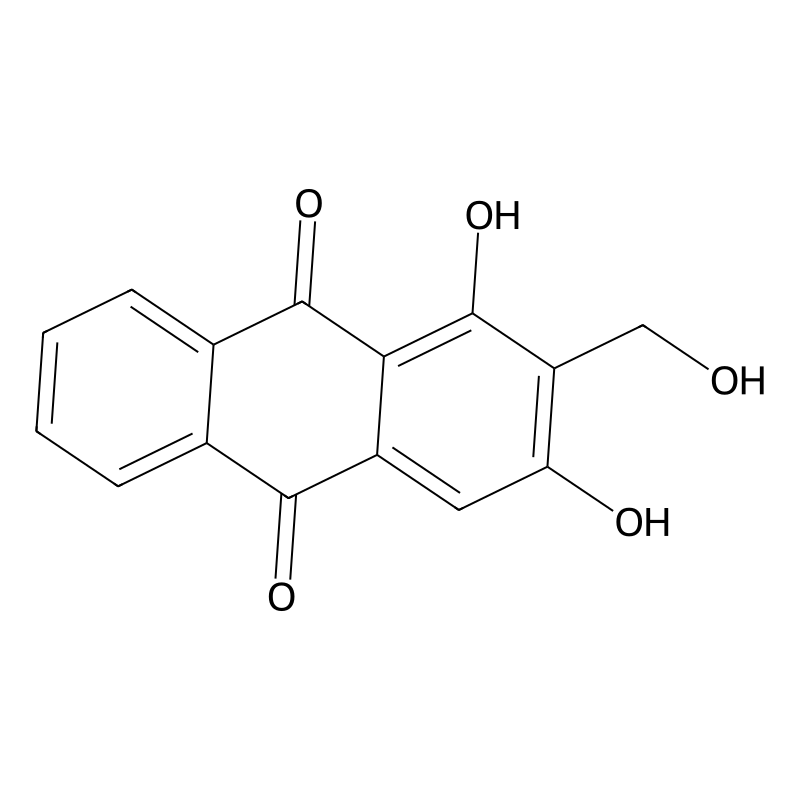

| IUPAC Name | 1,3-Dihydroxy-2-(hydroxymethyl)-9,10-anthraquinone (inferred from structure) |

| Molecular Formula | C~15~H~10~O~5~ (for aglycone) [3] |

| Natural Form | Often found as this compound-3-primeveroside in plant roots/rhizomes [3] |

| Primary Sources | Rubia tinctorum, Rubia cordifolia, Damnacanthus indicus [4] [1] [3] |

| Key Pharmacological Activities | Anticancer (multitargeted), potential neuroprotective (Aβ aggregation inhibition) [5] [1] |

| Major Safety Concerns | Genotoxic and mutagenic potential; conversion from its primeveroside form in vivo [3] |

Analytical Methods and Experimental Protocols

Accurate identification and quantification of this compound are crucial for quality control and pharmacological research.

- UHPLC/QTOF-MS for Characterization: This high-resolution technique is ideal for profiling complex plant extracts. One study used an ACQUITY UPLC BEH C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. Mass spectrometry with electrospray ionization (ESI) in positive ion mode and information-dependent acquisition (IDA) was employed to characterize this compound and other anthraquinones in Damnacanthus indicus [4].

- ¹H NMR Spectroscopy for Quantification: This method offers a direct and standard-free alternative for quantifying this compound-3-primeveroside in plant extracts. The protocol involves extracting dried and powdered roots with a suitable solvent like methanol-DMSO. The ¹H NMR spectrum is recorded, and the concentration is calculated using the signal from residual protons of the deuterated solvent as an internal reference [3].

The workflow below illustrates the key steps in analyzing this compound from plant material:

Experimental workflow for this compound analysis from plant material to final output.

Pharmacological Activities and Mechanisms

Recent studies highlight this compound's potential as a therapeutic agent, particularly in oncology.

- Multitargeted Anticancer Activity: A 2025 computational study demonstrated that this compound from Rubia cordifolia outperformed the FDA-approved drug Lapatinib in binding affinity, interaction potential, and complex stability with key breast cancer proteins (HER2, ERα, CDK2, and PI3K alpha). Molecular dynamics simulations over 100 nanoseconds confirmed the stability of these complexes, suggesting this compound's promise as a multitargeted breast cancer therapeutic [1].

- Inhibition of Amyloid-β Aggregation: Research on Rubia argyi roots identified compounds that inhibit amyloid-β (Aβ) aggregation, a key pathological process in Alzheimer's disease. While 6-hydroxyrubiadin was the major active compound, this line of research underscores the neuroprotective potential of anthraquinones found in Rubia species [5].

Toxicity and Safety Profile

The therapeutic potential of this compound is tempered by significant safety concerns that must be addressed in drug development.

- Genotoxic and Mutagenic Potential: The European Medicines Agency (EMA) has assessed this compound as having probable carcinogenic and genotoxic activity [3]. Studies show that this compound-3-primeveroside can be converted into the aglycone this compound by liver enzymes in the presence of NADPH, and this compound has been shown to induce mutations in Salmonella typhimurium [3].

- Considerations for Drug Development: The genotoxicity risk necessitates strategies like using this compound as a scaffold for developing safer semisynthetic analogs, investigating prodrug approaches to minimize systemic exposure, and implementing rigorous purity controls to exclude this compound from botanical extracts.

Conclusion and Future Perspectives

This compound is a biologically active anthraquinone with compelling multitargeted anticancer properties [1] but carries a genotoxicity risk that requires careful management [3]. Future research should focus on:

- Conducting in vitro and in vivo validation of its multitargeted anticancer mechanisms.

- Exploring structural analogs of this compound to retain efficacy while improving the safety profile.

- Developing standardized analytical methods to ensure the quality and consistency of this compound-containing extracts for research.

References

- 1. This compound from Rubia cordifolia Outperforms FDA-Approved ... [mdpi.com]

- 2. Targeted tumor therapy by Rubia tinctorum L.: analytical ... [cancerci.biomedcentral.com]

- 3. Quantitative 1H NMR Spectroscopy Method for ... [mdpi.com]

- 4. Comprehensive characterization of anthraquinones in Damnacanthus... [pubs.rsc.org]

- 5. Qualitative and quantitative analyses, and biological ... [sciencedirect.com]

Comprehensive Technical Guide: Lucidin in Madder Root - Therapeutic Potential, Safety Profiles, and Experimental Methodologies

Introduction and Chemical Properties of Lucidin

This compound is a naturally occurring anthraquinone derivative primarily found in Rubia cordifolia (Indian Madder) and other Rubia species. This 1,3-dihydroxyanthraquinone with a hydroxymethyl group at C-2 represents both significant therapeutic potential and substantial safety concerns that must be carefully balanced in drug development. The compound exists in multiple forms within the plant, including the aglycone (free form) and various glycosylated derivatives such as This compound primeveroside (this compound-3-O-primeveroside), where the anthraquinone is conjugated with a disaccharide moiety [1]. This glycosylation affects both the compound's bioavailability and its biological activity, potentially modulating its therapeutic and toxicological profiles.

The fundamental chemical properties of this compound are well-characterized: it has a molecular formula of C₁₅H₁₀O₅, a molecular weight of 270.24 g/mol, and a CAS registry number of 478-08-0 [2] [3]. The compound typically presents as a light yellow to yellow solid at room temperature, with a melting point reported above 330°C, indicating high thermal stability [2]. Its structure features the basic anthraquinone skeleton with hydroxyl and hydroxymethyl substitutions at specific positions that govern its biological interactions, including intercalation with DNA and binding to various enzymatic targets. The glycosylated form, this compound primeveroside, has a more complex structure with a molecular formula of C₂₆H₂₈O₁₄ and a higher molecular weight of 564.49-564.5 g/mol [1].

Table 1: Basic Chemical and Physical Properties of this compound and Its Derivative

| Property | This compound | This compound Primeveroside |

|---|---|---|

| CAS Number | 478-08-0 [2] | 29706-59-0 [1] |

| Molecular Formula | C₁₅H₁₀O₅ [2] | C₂₆H₂₈O₁₄ [1] |

| Molecular Weight | 270.24 g/mol [2] | 564.49-564.5 g/mol [1] |

| Appearance | Light yellow to yellow solid [2] | Solid/Powder [1] |

| Melting Point | >330°C [2] | Not specified |

| Solubility | Soluble in DMSO [2] | Not specified |

Therapeutic Potential and Biological Activities

Anticancer Mechanisms and Molecular Targets

This compound demonstrates promising multitargeted anticancer activity through various mechanisms of action. Computational studies using multitargeted molecular docking have revealed that this compound exhibits significant binding affinity and interaction potential with multiple breast cancer targets, including estrogen receptor alpha (ERα), human epidermal growth factor receptor-2 (HER2), Cyclin-dependent kinase 2 (CDK2), and PI3K alpha [4]. In these simulations, this compound outperformed Lapatinib, an FDA-approved drug, in both stability and binding interactions. Specifically, WaterMap analysis revealed favorable hydration site energetics for this compound, enhancing its binding efficacy to these key protein targets [4]. Molecular dynamics simulations conducted over 100 nanoseconds further confirmed the superior stability of this compound-protein complexes compared to those formed with Lapatinib, suggesting a stronger and more durable therapeutic effect [4].

In cervical cancer models, this compound has demonstrated significant potential as an E6 protein inhibitor in Human Papillomavirus (HPV)-positive cancers [5]. The HPV E6 oncoprotein promotes carcinogenesis by inducing the degradation of p53, a critical tumor suppressor protein. Through molecular docking and dynamics simulations, this compound was found to effectively dock in the E6AP binding pocket of the E6 protein, thereby preventing E6-mediated p53 degradation [5]. This mechanism was experimentally validated in biochemical and cellular assays, where this compound treatment at 23 μM for 48 hours successfully re-established p53 protein levels and induced apoptosis in HPV-positive HeLa and Caski cells while showing selective toxicity toward cancerous cells over non-carcinogenic cell lines [5]. The compound exhibited IC₅₀ values of 23 μM and 45 μM against HeLa and Caski cells, respectively, demonstrating its potency against HPV-associated malignancies [6].

Table 2: Experimental Anticancer Activity of this compound in Various Models

| Cancer Model | Mechanism | Experimental Findings | Citation |

|---|---|---|---|

| Breast Cancer | Multitargeted inhibition of ERα, HER2, CDK2, PI3K | Superior binding affinity and complex stability compared to Lapatinib in computational studies | [4] |

| Cervical Cancer (HPV+) | Inhibition of E6-mediated p53 degradation | IC₅₀ of 23 μM (HeLa) and 45 μM (Caski); increased p53 and Bax expression; caspase 3/7 activation | [6] [5] |

| General Genotoxicity | DNA interaction | Induction of unprogrammed DNA synthesis in rat hepatocytes; DNA single-strand breaks and DNA-protein crosslinks in V79 cells | [6] |

Additional Biological Activities

Beyond its direct anticancer properties, this compound and its source plants have demonstrated other potentially valuable biological activities. Extracts from Prismatomeris fragrans, which contain this compound among other anthraquinones, have shown antiplasmodial activity against Plasmodium falciparum (IC₅₀ range 3.1-3.7 μg/mL), antimycobacterial activity against Mycobacterium tuberculosis (MIC range 25-100 μg/mL), and antifungal activity against Candida albicans (IC₅₀ range 11-17 μg/mL) [7]. While these activities cannot be attributed solely to this compound, they suggest broader therapeutic potential for anthraquinone-containing extracts that may include synergistic effects between multiple compounds.

Safety Concerns and Mutagenicity Profile

Despite its promising therapeutic potential, this compound presents significant safety concerns that must be addressed before clinical development. The compound has demonstrated mutagenic properties in both bacterial and mammalian cell systems [8] [6]. In the Salmonella microsome assay (Ames test) using strain TA100, this compound and its derivatives showed mutagenic activity even without metabolic activation [8] [6]. Studies have revealed that this compound can induce unprogrammed DNA synthesis in rat hepatocytes and cause single-strand DNA breaks and DNA-protein crosslinking in V79 cells [6]. Furthermore, this compound demonstrated the ability to induce malignant transformation of C3H/M2 mouse fibroblasts, forming transformation foci and exhibiting potential carcinogenicity [6].

The structure-activity relationship studies indicate that the mutagenicity is particularly associated with 1,3-dihydroxyanthraquinones containing a hydroxymethyl or methyl group at C-2 [8]. This structural feature enables the compound to react directly with DNA, potentially forming covalent DNA adducts that initiate mutagenesis and carcinogenesis. Long-term animal studies have confirmed these concerns, with ACI rats treated with 1-10% madder roots in their diet for 780 days showing a dose-dependent increase in benign and malignant tumors in the liver and kidney [2]. DNA adducts were observed in the liver, kidney, and colon of rats treated with 10% madder root for just two weeks, confirming the compound's ability to interact with mammalian DNA in vivo [2].

Table 3: Mutagenicity and Toxicity Profile of this compound

| Toxicity Test | Model System | Results/Finding | Citation |

|---|---|---|---|

| Ames Test | Salmonella typhimurium (TA100) | Mutagenic without metabolic activation | [6] |

| Genotoxicity | Chinese hamster fibroblast V79 cells | Mutagenic at HGPRT locus; DNA single-strand breaks and DNA-protein crosslinks | [6] |

| DNA interaction | Primary rat hepatocytes | Induction of unprogrammed DNA repair synthesis | [6] |

| Carcinogenicity | ACI rats (780-day exposure) | Dose-dependent increase in liver and kidney tumors | [2] |

| Cell transformation | C3H/M2 mouse fibroblasts | Induced malignant transformation and formation of transformation foci | [6] |

Purification Methods for Mutagenicity Reduction

Industrial-Scale Processes for Safer Extracts

Significant efforts have been dedicated to developing extraction and purification methods that minimize or eliminate the mutagenic compounds from madder root extracts while preserving the desirable components. One successful approach involves a biotechnological step where madder roots are stirred in water, allowing endogenous enzymes to reduce the this compound concentration to near-zero levels [8]. This enzymatic process is crucial as it prevents the subsequent formation of other mutagenic compounds like ibericin during extraction, particularly when ethanol is used as a solvent [8]. This method has been successfully scaled to industrial production at 5000 L capacity, demonstrating its commercial viability [8].

Additional purification techniques include flash chromatography for the removal of rubiadin (another mutagenic anthraquinone with a methyl group at C-2) and heat treatment during industrial downstream processing, such as spray drying, which further reduces mutagenicity [8]. Patent literature describes a comprehensive method for preparing purified madder root extract with minimal this compound content using specific adsorption chromatography on polystyrene resins [9]. This process involves contacting the madder extract with a cross-linked polystyrene resin, followed by washing with an aqueous medium and eluting with an organic solvent mixture to separate this compound and rubiadin from the desired colorants [9]. The resulting extracts contain significantly reduced levels of mutagenic compounds while maintaining their coloring or potentially therapeutic properties.

The following diagram illustrates the industrial-scale purification workflow for obtaining non-mutagenic madder root extract:

Industrial purification workflow for non-mutagenic madder root extract

Experimental Protocols and Methodologies

Computational Assessment Methods

Molecular Docking Studies:

- Protein Preparation: Retrieve protein structures (e.g., PDB IDs: 1A52, 1N8Z, 3PXY, 1E7U for breast cancer targets; 4XR8 for HPV E6 protein) from the Protein Data Bank. Remove water molecules and co-crystallized ligands using software such as Chimera. Add hydrogen atoms, compute partial charges (Kollman/Gasteiger), and assign atom types in AutoDockTools. Convert the final prepared structure to PDBQT format for docking [4] [5].

- Ligand Preparation: Draw this compound structure using ChemDraw software. Perform geometry optimization and energy minimization in Chem3D. Set rotatable bonds and torsions in AutoDockTools, then convert to PDBQT format [5].

- Grid Map Calculation: Define the binding site using AutoGrid4 based on crystallographic coordinates of known binding pockets. Set grid box size to 50 × 50 × 50 points with 0.375 Å spacing to encompass the entire binding site [5].

- Docking Parameters: Use the Lamarckian genetic algorithm with 2,500,000 maximum energy evaluations, population size of 150, and 15 independent runs per simulation. Analyze results based on binding energy (kcal/mol) and intermolecular interactions [5].

Molecular Dynamics Simulations:

- System Setup: Solvate the protein-ligand complex in a water box (e.g., TIP3P water model) with appropriate boundary conditions. Add counterions to neutralize system charge [4].

- Simulation Parameters: Conduct simulations using software such as GROMACS or AMBER. Run simulations for extended durations (100 ns) with a time step of 2 fs. Maintain constant temperature (300 K) and pressure (1 bar) using coupling algorithms [4].

- Analysis: Calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and hydrogen bonding patterns over the simulation trajectory. Use WaterMap computations (5 ns) to assess water thermodynamics and binding interactions [4].

In Vitro Biological Assays

Cell Viability Assays (MTT):

- Seed cancer cell lines (e.g., HeLa, Caski for cervical cancer; MCF-7, MDA-MB-231 for breast cancer) and appropriate control cells in 96-well plates at density of 5-10 × 10³ cells/well.

- After 24-hour incubation, treat cells with this compound at varying concentrations (e.g., 0-100 μM) for 24-72 hours.

- Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C.

- Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm with reference filter at 630-650 nm.

- Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves [6] [5].

Apoptosis Analysis:

- Treat target cells (e.g., HeLa) with this compound at IC₅₀ concentration (23 μM) for 48 hours.

- Assess apoptosis using multiple methods:

- Morphological analysis: Observe cell shrinkage, nuclear fragmentation, and chromatin condensation using phase-contrast microscopy.

- Caspase 3/7 activation: Use Caspase-Glo 3/7 assay according to manufacturer protocol, measuring luminescence after 30-60 minute incubation.

- Western blotting: Analyze protein expression of apoptosis markers (Bax, Bcl-2, cleaved caspase-3) after this compound treatment [6] [5].

Ames Test (Mutagenicity Assessment):

- Use Salmonella typhimurium strain TA100 (and other strains as appropriate) with and without metabolic activation (S9 fraction).

- Prepare this compound in DMSO at concentrations ranging from 0.1 to 30 μg/mL.

- Mix bacterial culture with test compound and top agar, then pour onto minimal glucose agar plates.

- Incubate plates at 37°C for 48-72 hours and count revertant colonies.

- Consider test positive if there is a dose-responsive increase in revertants (typically 2-fold or greater over vehicle control) [8] [6].

Conclusion and Future Perspectives

This compound presents a complex profile of significant therapeutic potential tempered by serious safety concerns. Its multitargeted anticancer activity, particularly against breast cancer and HPV-related cervical cancer, makes it an attractive candidate for drug development. The compound's ability to inhibit multiple key pathways simultaneously – including ERα, HER2, CDK2, and PI3K in breast cancer, and the E6-p53 interaction in cervical cancer – suggests it could overcome the drug resistance often encountered with single-target therapies [4] [5]. However, its confirmed mutagenicity and potential for carcinogenicity present substantial challenges for therapeutic application [8] [6] [2].

References

- 1. CAS 29706-59-0: this compound primeveroside [cymitquimica.com]

- 2. This compound | 478-08-0 [chemicalbook.com]

- 3. This compound | C15H10O5 [chemspider.com]

- 4. This compound from Rubia cordifolia Outperforms FDA-Approved ... [pmc.ncbi.nlm.nih.gov]

- 5. Taxifolin and this compound as Potential E6 Protein Inhibitors: p53 ... [mdpi.com]

- 6. This compound (NSC 30546) | Anthraquinone Derivative [medchemexpress.com]

- 7. Biological activity of Anthraquinones and Triterpenoids ... [sciencedirect.com]

- 8. Development of a process for obtaining non-mutagenic ... [sciencedirect.com]

- 9. Method for preparing a purified madder root extract [patents.google.com]

Chemical Profile and Mechanisms of Action

Lucidin (1,3-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione) is a hydroxyanthraquinone naturally found in plants of the Rubia genus, such as Rubia cordifolia and Rubia tinctorum [1] [2]. Its pharmacological effects are promising but are accompanied by a known genotoxic profile.

The following diagram illustrates two primary anticancer mechanisms of action identified in recent studies:

Two primary anticancer mechanisms of this compound: inhibiting HPV E6 to induce apoptosis, and multitargeting key breast cancer proteins.

Quantitative Pharmacological Data

The table below summarizes key efficacy data from recent experimental studies:

| Pharmacological Effect | Experimental Model | Dosage/Concentration | Key Results & Efficacy | Citation |

|---|---|---|---|---|

| Anti-HPV Cervical Cancer | HeLa cells (HPV-18+) | 23 μM for 48 hours | IC~50~: 23 μM; Inhibited E6, increased p53 and Bax, activated Caspase 3/7, induced apoptosis. | [3] [2] |

| Anti-HPV Cervical Cancer | Caski cells (HPV-16+) | 45 μM for 48 hours | IC~50~: 45 μM; Selective cytotoxicity against HPV-positive cells. | [3] |

| Multitargeted Breast Cancer | In silico molecular docking | N/A | Outperformed FDA-approved Lapatinib in binding affinity and stability against ERα, HER2, CDK2, and PI3Kα. | [4] |

| Pancreatic Cancer | PANC-1 cells | PC~50~: 54.7 μM for 24 hours | Showed preferential cytotoxicity. | [1] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies:

1. Mechanism in HPV-Positive Cells (In Vitro) [3] [2]

- Cell Lines: HeLa (HPV-18 positive) and Caski (HPV-16 positive) vs. HPV-negative control lines.

- Treatment: this compound at concentrations ranging from ~23 to 45 μM for 48 hours.

- Viability Assay: MTT assay to determine IC~50~ values.

- Apoptosis Detection: Caspase-Glo 3/7 assay and morphological analysis (cell shrinkage, nuclear fragmentation).

- Protein Level Analysis: Western blotting to assess p53 and Bax protein expression.

2. Multitargeted Binding Analysis (In Silico) [4]

- Protein Targets: Crystal structures of key breast cancer proteins (PDB IDs: 1A52-ERα, 1N8Z-HER2, 3PXY-CDK2, 1E7U-PI3Kα).

- Docking Software: Molecular docking from the ZINC natural compound library.

- Validation: Molecular Dynamics (MD) Simulations (100 ns) and WaterMap computations (5 ns) to assess complex stability and binding interactions.

- Comparison: Binding affinity and stability were compared directly to the FDA-approved drug Lapatinib.

Critical Toxicity Profile

This compound's significant genotoxicity is a major barrier to its therapeutic development [1] [2].

- Genotoxicity: Induces unprogrammed DNA synthesis in rat hepatocytes, causes single-strand DNA breaks and DNA-protein crosslinks in V79 cells, and is mutagenic in bacterial and mammalian cells [1] [2].

- Carcinogenicity: Long-term administration of madder root (containing this compound) in ACI rats led to a dose-dependent formation of benign and malignant tumors in the liver and kidney [1].

- DNA Adducts: In vivo studies in mice treated with this compound showed the formation of specific DNA adducts in the liver [1].

Future Research Directions

Future work should focus on:

- Structure-Activity Relationship (SAR) Studies: Modifying the this compound structure to separate its anticancer efficacy from its genotoxic properties.

- Advanced Delivery Systems: Developing targeted delivery systems (e.g., antibody-drug conjugates) to minimize off-target exposure and potential toxicity.

- Comprehensive Toxicology: Conducting more extensive in vivo toxicology and pharmacokinetic studies to fully characterize its risk-benefit ratio.

References

- 1. This compound - Natural Bioactive Compound from Rubia tinctorum [apexbt.com]

- 2. This compound (NSC 30546) | Anthraquinone Derivative [medchemexpress.com]

- 3. Taxifolin and this compound as Potential E6 Protein Inhibitors [pmc.ncbi.nlm.nih.gov]

- 4. This compound from Rubia cordifolia Outperforms FDA-Approved ... [mdpi.com]

Summary of Lucidin Anticancer Research

| Cancer Type | Proposed Mechanism of Action | Key Findings | Research Stage | Citation |

|---|---|---|---|---|

| Breast Cancer | Multitargeted inhibition of key proteins (ERα, HER2, CDK2, PI3Kα) [1] [2]. | Outperformed FDA-approved drug Lapatinib in binding affinity, complex stability, and interaction profiles in computational studies [1] [3] [2]. | In silico (Computer Simulation) | [1] [3] [2] |

| Cervical Cancer (HPV-positive) | Inhibition of viral oncoprotein E6, leading to re-establishment of p53 tumor suppressor function and apoptosis induction [4]. | Selectively decreased viability and induced apoptosis in HPV-positive cells; confirmed via molecular docking and cellular assays [4]. | In silico & In vitro (Cells) | [4] |

| Multiple Myeloma (via Lucidin 3-methyl ether) | Promotion of GSK-3β-independent β-catenin degradation, suppressing the Wnt/β-catenin pathway [5] [6]. | Suppressed proliferation and induced apoptosis in multiple myeloma cell lines; identified as the major active metabolite in R. philippinensis [5] [6]. | In vitro (Cells) | [5] [6] |

Critical Note on this compound Toxicity

While the therapeutic potential is promising, This compound has well-documented genotoxic and mutagenic properties [7]. Studies have shown that this compound can:

- Cause mutations in various bacterial and mammalian cell strains [7].

- Lead to DNA adduct formation in the organs of mice [7].

- Its primeveroside derivative (LuP) is metabolized into this compound in the body, and rubiadin, another metabolite, may exhibit even stronger mutagenic effects [7].

This significant safety concern suggests that future drug development efforts may need to focus on designing novel this compound analogs or derivatives that retain its anticancer efficacy while eliminating its DNA-damaging properties.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the recent literature.

Computational Assessment for Breast Cancer Targets

The 2025 study used a multi-step computational workflow to evaluate this compound's potential against breast cancer proteins [1] [2]:

- Protein Preparation: Structures of four key breast cancer proteins (PDB IDs: 1A52, 1N8Z, 3PXY, 1E7U) were obtained and prepared. Their binding pockets were analyzed and validated using Ramachandran plots [1] [2].

- Molecular Docking: Multitargeted docking was performed using a natural compound library from ZINC. The binding affinities and molecular interaction fingerprints of this compound and Lapatinib were compared [1] [2].

- Advanced Simulations: WaterMap computations (5 ns) assessed water thermodynamics around the binding site. Molecular Dynamics (MD) Simulations (100 ns in water) evaluated the stability and dynamic behavior of the protein-ligand complexes [1] [2].

This workflow is summarized in the diagram below:

Experimental workflow for computational evaluation of this compound in breast cancer research.

Cellular Assays for HPV-Positive Cervical Cancer

The 2022 study on cervical cancer combined computational and laboratory techniques [4]:

- In Silico Screening: Molecular docking and dynamics simulations were performed using the crystal structure of the HPV16 E6 protein (PDB: 4XR8) to identify this compound as a potential inhibitor.

- Cell Viability Assay (MTT): Used to test the selective cytotoxicity of this compound on HPV-positive (HeLa, Caski) vs. HPV-negative (C33A) and non-carcinogenic (NHEK) cell lines.

- Apoptosis Analysis: Caspase 3/7 activity was measured using a luminescence-based assay, and apoptosis was further confirmed by flow cytometry with Annexin V/propidium iodide staining.

- Western Blot Analysis: Used to detect the re-establishment of p53 protein levels in cells after this compound treatment, confirming the proposed mechanism.

Mechanism Elucidation in Multiple Myeloma

The study on this compound 3-methyl ether for multiple myeloma focused on pathway analysis [5] [6]:

- Reporter Assay: A β-catenin response transcription (CRT) assay in HEK293-FL reporter cells was used to identify extracts and compounds that inhibit the Wnt/β-catenin pathway.

- Western Blot & RT-PCR: These techniques analyzed the levels of β-catenin protein and its downstream target genes (e.g., c-myc, cyclin D1) to confirm pathway suppression.

- Cell Viability and Apoptosis Assays: MTT and caspase 3/7 assays, along with Annexin V staining, were used to confirm the anti-proliferative and pro-apoptotic effects.

The proposed mechanism for this derivative is shown below:

Proposed mechanism of this compound 3-methyl ether in promoting β-catenin degradation in multiple myeloma.

Conclusion and Future Directions

- Structure-Activity Relationship (SAR) Studies: Modifying the this compound structure to dissociate anticancer efficacy from DNA interaction.

- Prodrug Strategies: Designing derivatives that are activated only in the tumor microenvironment.

- Robust In Vivo Studies: Once safer analogs are identified, thorough animal studies will be essential to validate efficacy and safety.

References

- 1. This compound from Rubia cordifolia Outperforms FDA-Approved ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Rubia cordifolia Outperforms FDA-Approved ... [mdpi.com]

- 3. This compound from Rubia cordifolia Outperforms FDA-Approved ... [pubmed.ncbi.nlm.nih.gov]

- 4. Taxifolin and this compound as Potential E6 Protein Inhibitors: p53 ... [mdpi.com]

- 5. This compound 3-methyl ether from Rubia philippinensis ... [sciencedirect.com]

- 6. This compound 3-methyl ether from Rubia philippinensis ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Application Notes: Lucidin Primeveroside

1. Source and Significance Lucidin primeveroside is an anthraquinone glycoside found in the roots of Rubia tinctorum L. (madder) [1] [2]. It has been used for over 2000 years as a natural dye for textiles [1]. From a pharmacological perspective, it is a precursor to the compound This compound, which has demonstrated genotoxic potential in studies, forming this compound-specific DNA adducts and increasing mutation frequencies in mice [3].

2. Key Physicochemical Properties The table below summarizes the key identifying information for this compound primeveroside.

| Property | Description |

|---|---|

| Chemical Name | This compound primeveroside (this compound 3-O-β-primeveroside) [3] |

| Synonyms | This compound 3-primveroside [4] |

| CAS Registry Number | 29706-59-0 [3] |

| Molecular Formula | C₂₆H₂₈O₁₄ [4] [3] |

| Molecular Weight | 564.49 g/mol [3] |

| Appearance | Solid, light yellow to yellow [3] |

Experimental Protocols

Protocol 1: Isolation and Extraction from Madder Root

This protocol is adapted from established procedures for extracting this compound primeveroside from the roots of Rubia tinctorum L. [1] [2].

1.1 Materials

- Plant Material: Dried roots of Rubia tinctorum L.

- Solvent: Absolute ethanol

- Equipment: Reflux apparatus, filtration setup, rotary evaporator, crystallization vessels

1.2 Procedure

- Extraction: Place the dried madder root powder in a reflux apparatus. Perform a hot extraction using absolute ethanol as the solvent [1].

- Filtration: After extraction, filter the mixture to remove solid plant debris [1].

- Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a dried extract [1].

- Crystallization: Re-dissolve the dried extract in methanol. Subject the solution to slow, gravitational separation to obtain crystals of this compound primeveroside [1] [2].

1.3 Critical Notes

- The use of ethanol is crucial. This method yields four main anthraquinone compounds: This compound primeveroside, ruberythric acid, alizarin, and this compound-ω-ethyl ether [1].

- Be aware that This compound-ω-ethyl ether is not a natural compound but an artifact formed during ethanol reflux [1].

- The resulting dried extract is stable, not moisture-sensitive, and can be re-dissolved in methanol or other solvents for further analysis [1].

Protocol 2: Identification and Structural Elucidation

This protocol outlines the techniques used to confirm the identity and structure of isolated this compound primeveroside.

2.1 Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): Used to separate and identify this compound primeveroside in the crude extract [1].

- Nuclear Magnetic Resonance (NMR): Record ¹H NMR (at 500 MHz) and ¹³C NMR (at 125 MHz) spectra using deuterated DMSO as the solvent. This provides definitive information on the molecular structure and primeverose glycosidic linkage [1] [2].

- X-ray Crystallography: The crystal structure of this compound primeveroside has been elucidated, confirming it as the first known crystal structure of an anthraquinone glycoside [1] [2].

Safety and Handling Notes

Research indicates that this compound primeveroside itself can be metabolically converted in the body to This compound, a genotoxic compound [3].

- In Vivo Data: Dietary administration of this compound primeveroside (0.3% in diet) to mice for 4 or 13 weeks induced the formation of this compound-specific DNA adducts and increased mutation frequencies [3].

- Handling Recommendation: For research use only. This product is a controlled substance in some territories and is not for medicinal use [3].

Experimental Workflow Diagram

The following diagram illustrates the complete isolation and analysis workflow for this compound primeveroside.

Conclusion

This document provides a foundational guide for researchers working with this compound primeveroside. The protocols for extraction and characterization are well-established, enabling the production of pure compound for investigative studies. However, the critical safety findings regarding its metabolic conversion to a genotoxic agent necessitate careful handling and inform its potential applications in drug discovery, underscoring the importance of thorough safety profiling in any development pipeline.

References

- 1. Isolation and extraction of this compound primeveroside from ... [sciencedirect.com]

- 2. and extraction of Isolation primeveroside from Rubia tinctorum... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 3-O-β-primeveroside [medchemexpress.com]

- 4. This compound 3-primveroside | C26H28O14 | CID 148037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lucidin HPLC Analysis: Application Notes

1. Analytical Challenge and Compound Instability Lucidin is an anthraquinone pigment found in madder roots (Rubia species) like Rubia tinctorum L. and Rubia cordifolia [1] [2] [3]. A primary challenge in its analysis is instability under acidic conditions commonly used for extraction. When heated in aqueous acid, this compound rapidly degrades into xanthopurpurin via a retro-aldol reaction [4]. Using strong acid mixtures (e.g., 37% HCl:MeOH:water) for textile artifact extraction causes this conversion, leading to underestimation of original this compound content and potential misinterpretation of samples [4].

2. Developed HPLC Methods for this compound and Related Anthraquinones Researchers have developed specific HPLC methods to separate and quantify this compound alongside other anthraquinone glycosides and aglycones.

- Baseline Separation Method: An HPLC method using a specific C18 column and a water-acetonitrile gradient with 0.063% ammonium formate and 0.1% formic acid can achieve baseline separation of this compound primeveroside, ruberythric acid, and their aglycones, including this compound and alizarin [1].

- UHPLC-PDA for Accelerated Analysis: Ultra-High-Performance Liquid Chromatography (UHPLC) with a Photodiode Array (PDA) detector can significantly reduce analysis time. A validated method using a C18 column (1.7 µm, 100 mm x 2.1 mm) and a 20-minute binary gradient of acidified water and acetonitrile is effective for analyzing complex plant extracts and quantifying target compounds [5].

The table below summarizes key parameters for two representative methods:

| Parameter | Method 1: Conventional HPLC for Madder Anthraquinones [1] | Method 2: Validated UHPLC-UV/PDA for Flavonoids (Adaptable) [5] |

|---|---|---|

| Column | C18 Column | Acquity UPLC BEH C18, 1.7 µm, 100 mm x 2.1 mm |

| Mobile Phase | Water (0.1% FA, 0.063% Ammonium Formate) / Acetonitrile (0.1% FA) | A: Water (0.1% FA, 0.063% Ammonium Formate) B: Acetonitrile (0.1% FA) | | Gradient | Not fully detailed (optimized for glycoside separation) | Complex multi-step gradient (10% B to 12% B over 18 min) | | Flow Rate | Not specified | 0.40 mL/min | | Detection | UV/Vis | PDA (270 nm & 340 nm), also compatible with MS/MS | | Analysis Time | Not specified | 20 minutes | | Key Application | Simultaneous analysis of anthraquinone glycosides and aglycones in madder root | Rapid, validated quantification of isomeric flavonoids in plant extracts |

3. Sample Preparation Considerations Proper sample preparation is critical for accurate this compound analysis.

- General Workflow: For plant material, this typically involves drying, pulverizing, and solvent extraction. Ultrasound-assisted extraction can maximize compound liberation [5].

- Crucial Stability Measure: To prevent acidic degradation of this compound, avoid using strong hydrochloric acid mixtures for extraction. If dealing with historical textiles where such methods are traditional, be aware that detected xanthopurpurin may be a degradation product of this compound [4].

- Handling Mutagenicity: Note that this compound is reported to be genotoxic [3] [4]. Researchers have developed processes to create non-mutagenic madder root extracts by manipulating extraction conditions to remove or degrade this compound, which is relevant for safe handling in the lab [4].

Step-by-Step HPLC Protocol for this compound Analysis

This protocol is adapted from published research for the analysis of this compound in madder root.

1. Materials and Reagents

- Solvents: HPLC-grade Acetonitrile, Methanol, Water, Formic Acid.

- Additives: Ammonium formate.

- Standards: this compound standard (commercially available, e.g., CAS 478-08-0) [3].

- Samples: Dried and powdered madder root.

- Equipment: HPLC or UHPLC system with PDA or UV-Vis detector, analytical balance, centrifuge, ultrasonic bath, syringe filters (0.45 µm).

2. Sample Preparation 1. Extraction: Weigh ~100 mg of powdered madder root. Add 5 mL of aqueous methanol (e.g., 80% methanol in water). 2. Sonication: Sonicate the mixture for 20-30 minutes at room temperature [5]. 3. Clarification: Centrifuge the extract (e.g., 10,000 rpm for 10 minutes) and filter the supernatant through a 0.45 µm membrane filter into an HPLC vial [6]. * Important: Avoid strong acid in the extraction solvent to prevent this compound degradation [4].

3. Instrumental Configuration and Chromatographic Conditions The following UHPLC conditions are recommended for rapid and efficient separation [5]:

- Column: BEH C18, 1.7 µm, 100 mm x 2.1 mm I.D.

- Mobile Phase A: Water + 0.1% Formic Acid + 0.063% Ammonium Formate.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient Program: | Time (min) | %B | Time (min) | %B | | :--- | :--- | :--- | :--- | | 0.0 | 10 | 12.2 | 11.8 | | 3.0 | 10 | 18.0 | 12 | | 5.0 | 11 | 19.0 | 10 | | 7.0 | 11.3 | 20.0 | 10 | | 12.0 | 11.4 | | |

- Flow Rate: 0.40 mL/min.

- Column Temperature: 25-40°C (optimize for resolution).

- Injection Volume: 1-5 µL.

- Detection: PDA detector, monitoring 270-280 nm for anthraquinones [1] [7].

4. System Suitability and Quantification 1. Calibration: Prepare a series of this compound standard solutions in the extraction solvent (e.g., 0.5, 1, 5, 10, 25 µg/mL). Inject each and record peak areas. 2. Calibration Curve: Plot peak area versus concentration. The method is considered linear if the correlation coefficient (R²) is >0.995 [5]. 3. System Suitability Test: Before sample analysis, inject a standard to ensure the system meets pre-defined criteria (e.g., peak asymmetry, theoretical plates).

The following diagram illustrates the logical workflow from sample preparation to data analysis:

Visualizing this compound Instability and Degradation Pathways

Understanding the degradation pathways of this compound is crucial for selecting the correct analytical approach. The diagram below maps its transformation under different conditions, based on research into the extraction of historical textiles [4].

Diagram 2: Degradation pathways of this compound. Note that the reactive quinone methide intermediate can lead to other uncharacterized products [4].

Key Takeaways for Researchers

- Prioritize Mild Extraction: The stability of this compound is the most critical factor. Use mild, neutral-pH solvents like aqueous methanol for extraction to avoid degradation and obtain accurate quantitative results [4].

- Exploit Advanced Chromatography: UHPLC methods with sub-2µm particle columns offer superior speed and resolution for separating this compound from its isomers and degradation products in complex matrices [5].

- Employ Multi-Modal Detection: A PDA detector is essential for peak purity assessment and tracking anthraquinones at their optimal wavelengths (~270-280 nm). Coupling with Mass Spectrometry (LC-MS) provides definitive confirmation of this compound identity through its molecular mass and fragmentation pattern [5] [4].

- Contextualize Findings: In the analysis of historical samples, the near-absence of this compound coupled with the presence of xanthopurpurin is a strong indicator that madder dye was used and that the original this compound has degraded over time or during previous analysis attempts [4].

References

- 1. High-performance liquid chromatographic method for the ... [sciencedirect.com]

- 2. This compound from Rubia cordifolia Outperforms FDA-Approved ... [pmc.ncbi.nlm.nih.gov]

- 3. CAS 478-08-0: this compound [cymitquimica.com]

- 4. Degradation of this compound: New insights into the fate of this ... [sciencedirect.com]

- 5. UHPLC-UV/PDA Method Validation for Simultaneous ... [pmc.ncbi.nlm.nih.gov]

- 6. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

- 7. UV Detection for HPLC – Fundamental Principle, Practical ... [chromatographyonline.com]

Lucidin Properties and Analytical Context

The table below summarizes the fundamental characteristics of lucidin and general analytical principles derived from the search results, which are crucial for designing a detection method.

| Aspect | Details from Literature |

|---|

| Chemical Identity | Name: this compound (also known as NSC 30546) [1]. IUPAC Name: 1,3-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione [1]. CAS Registry Number: 478-08-0 [1]. Molecular Formula: C15H10O5 [1]. Molecular Weight: 270.24 g/mol [1]. | | Plant Source & Form | Primarily found in roots of Rubia species (e.g., R. tinctorum, R. cordifolia) [2] [3] [4]. Often present as a glycoside (e.g., This compound primeveroside) [3] [4]. Sample preparation must account for this (e.g., enzymatic or acid hydrolysis) [3]. | | Toxicity & Safety | this compound is genotoxic and mutagenic [4] [1]. Its use for medicinal purposes is associated with a carcinogenic risk [1]. This necessitates careful handling in the laboratory. | | General HPLC-DAD Principles | While not for this compound itself, validated methods for other plant pigments (e.g., anthocyanins) show that acidified solvents (e.g., with 0.05-0.1% TFA or HCl) are used for stable extraction [5] [6]. Detection wavelengths for anthraquinones can be in the range of 430-480 nm [7]. Method validation follows FDA/ICH guidelines for linearity, precision, and accuracy [5] [6] [7]. |

Current Limitations and Research Gaps

The search results highlight a significant gap for a practical protocol:

- No Direct Method: None of the sources provide a full set of optimized parameters (e.g., precise mobile phase gradient, column temperature, injection volume) for the HPLC-DAD analysis of this compound.

- Focus on Other Compounds: Several detailed HPLC-DAD methods are available but for different compound classes like anthocyanins in grapes [5] and cherries [6], or 3-deoxyanthocyanidins in Arrabidaea chica [7]. These can inform general workflow but are not directly transferable.

- Emphasis on Activity: Much of the recent literature focuses on this compound's potential as an anticancer [2] [8] or antimicrobial [1] agent, rather than its analytical detection.

Suggested Path for Protocol Development

Based on the available information, here is a logical workflow and key considerations for developing your own analytical method. The following diagram outlines the main stages:

Key Method Development Considerations:

- Extraction: Begin with ultrasound-assisted extraction using acidified methanol (e.g., with 0.05% TFA) [5]. Optimize temperature and time.

- Hydrolysis: If quantifying total this compound (aglycone + glycosides), a hydrolysis step is essential. This can be done with specific enzymes (β-primverosidase) [3] or controlled acid hydrolysis.

- Chromatography: Use a reverse-phase C18 column. Develop a gradient method using water (with 0.1% formic or trifluoroacetic acid) and acetonitrile or methanol as mobile phases [6] [7].

- Detection: Set the DAD to monitor at 480 nm as a starting point, based on its maximum absorption and similarity to other pigments [7], and collect a full spectrum (200-600 nm) for peak identity confirmation.

- Validation: Follow regulatory guidelines to validate the method for specificity, linearity, accuracy (recovery), precision (repeatability), LOD, and LOQ [5] [6].

References

- 1. (NSC 30546) | Disease Research Fields | CAS 478-08-0 | Buy... This compound [invivochem.com]

- 2. This compound from Rubia cordifolia Outperforms FDA-Approved ... [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound formation in Rubia tinctorum L. [sciencedirect.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. An Optimized HPLC-DAD Methodology for the Determination ... [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a HPLC–DAD method for ... [link.springer.com]

- 7. Validation of a New HPLC-DAD Method to Quantify 3 ... [mdpi.com]

- 8. Taxifolin and this compound as Potential E6 Protein Inhibitors: p53 ... [mdpi.com]

Physical & Chemical Properties of Lucidin

| Property | Value / Description |

|---|---|

| IUPAC Name | 1,3-Dihydroxy-2-(hydroxymethyl)-9,10-anthraquinone |

| Chemical Formula | C₁₅H₁₀O₅ [1] |

| Molecular Weight | 270.24 g/mol [1] |

| CAS Number | 478-08-0 [1] |

| Appearance | Light yellow to yellow solid [1] |

| Solubility (DMSO) | 6.67 mg/mL (24.68 mM) [1] |

| Natural Source | Roots of Rubia tinctorum L. (Dyer's madder) and Rubia cordifolia (Indian madder) [2] [3] |

Biological Activity & Analytical Data

| Aspect | Details |

|---|---|

| Mutagenicity | Induces mutations in bacterial and mammalian cells; causes DNA damage and single-strand breaks [1]. |

| Anticancer Potential | Outperformed FDA-approved Lapatinib in computational studies as a multitargeted agent for breast cancer proteins [3]. |

| Stability | Degrades rapidly in acidic conditions to xanthopurpurin via a retro-aldol process [2]. |

| Quantitative NMR | Method validated for identification and quantification in plant extracts without need for reference samples [4]. |

Experimental Protocols

Protocol 1: Quantitative Analysis of Lucidin Glycosides via ¹H NMR Spectroscopy

This protocol is adapted from a study that developed a standard-free method for quantifying anthraquinone derivatives in madder root extracts [4].

- Objective: To identify and quantify this compound-3-primeveroside (the glycosylated precursor to this compound) and ruberythric acid in extracts from the roots and rhizomes of Rubia tinctorum L.

- Sample Preparation:

- Obtain dried, powdered plant material.

- Prepare a hydromethanolic extract (e.g., using methanol-water mixture).

- Dissolve the extract in Dimethyl sulfoxide-d6 (DMSO-d6) for NMR analysis. The residual proton signal of DMSO-d6 can be used as an internal reference for quantification.

- Instrumentation & Data Acquisition:

- Use a standard NMR spectrometer (e.g., Bruker DPX300 or DRX500).

- Record ¹H NMR spectra under quantitative conditions (qNMR).

- Key identification signals: The optimized method relies on specific chemical shifts for ruberythric acid and this compound-3-primeveroside, which are identified and integrated against the reference signal.

- Validation: The method's accuracy was confirmed via comparison with HPLC-UV-MS analysis [4].

Protocol 2: Monitoring this compound Degradation via HPLC

This protocol is based on research investigating the stability of this compound under conditions used to extract dyes from historical textiles [2].

- Objective: To demonstrate the acid-catalyzed degradation of this compound into xanthopurpurin.

- Sample Preparation:

- Prepare a solution of this compound (can be sourced commercially, e.g., from MedChemExpress) [1].

- Heat the this compound solution in a 37% hydrochloric acid: water (1:1, v/v) mixture.

- Instrumentation & Data Acquisition:

- Use High-Performance Liquid Chromatography (HPLC) with a UV/Vis or diode-array detector (DAD).

- Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for conclusive identification of degradation products.

- Expected Results:

- The HPLC chromatogram will show a decrease in the this compound peak and the appearance of a new peak with a retention time and mass corresponding to a xanthopurpurin standard.

- LC-MS data will show a molecular ion transition from m/z = 269 (this compound) to m/z = 239 (xanthopurpurin) [2].

The following diagram illustrates the degradation pathway of this compound to xanthopurpurin under acidic conditions, as detailed in the protocol above.

Research Application: this compound as a Multitargeted Breast Cancer Agent

A 2025 computational study proposed this compound as a promising candidate for breast cancer therapy [3]. The research workflow and findings are summarized below.

- Objective: To evaluate this compound as a multitargeted agent against key breast cancer signalling proteins and compare its efficacy with the FDA-approved drug Lapatinib.

- Proteins Targeted:

- Estrogen receptor alpha (ERα) - PDBID: 1A52

- HER2 - PDBID: 1N8Z

- Cyclin-dependent kinase 2 (CDK2) - PDBID: 3PXY

- PI3K alpha - PDBID: 1E7U

- Methodology:

- Molecular Docking: this compound was docked against the target proteins from a natural compound library.

- Interaction Fingerprints: Analysis of binding interactions.

- WaterMap Computations: 5 ns simulations to assess water thermodynamics at the binding site.

- Molecular Dynamics (MD) Simulations: 100 ns simulations in water to evaluate the stability and behavior of the protein-lucidin complex.

- Key Finding: this compound demonstrated significant binding affinity and interaction potential, outperforming Lapatinib in terms of complex stability and favourable binding interactions across multiple targets [3].

The workflow for this computational study is outlined in the following diagram.

Conclusion

While a crystal structure of this compound is not presented here, the available data paints a picture of a molecule with complex chemistry and significant biological potential. Its instability under acidic conditions is a critical factor for analytical and medicinal chemists to consider. Furthermore, its promising computational performance as a multitargeted anticancer agent indicates that this compound remains a compelling subject for future research, warranting further experimental validation.

References

- 1. This compound (NSC 30546) | Anthraquinone Derivative [medchemexpress.com]

- 2. Degradation of this compound: New insights into the fate of this ... [sciencedirect.com]

- 3. This compound from Rubia cordifolia Outperforms FDA-Approved ... [mdpi.com]

- 4. Quantitative 1H NMR Spectroscopy Method for ... [mdpi.com]

Lucidin Overview and Key Properties

The table below summarizes the fundamental chemical information for lucidin, which is crucial for planning extraction and handling procedures.

| Property | Details |

|---|---|

| Chemical Name | This compound [1] [2] |

| CAS Number | 478-08-0 [1] [2] [3] |

| Molecular Formula | C₁₅H₁₀O₅ [2] [3] |

| Molecular Weight | 270.24 g/mol [1] [2] [3] |

| Source | Natural component of Rubia tinctorum L. (madder) and Rubia cordifolia [1] [2]. |

| Appearance | Solid; Light yellow to yellow powder [2] [3]. |

| Stability Note | Solutions are unstable; prepare fresh [1]. |

Critical Stability Considerations for Extraction

A primary challenge in extracting this compound is its inherent chemical instability. Research indicates that the choice of solvent and extraction conditions is critical.

- Instability in Acidic Conditions: When heated in aqueous acidic conditions (e.g., 37% HCl:water, 1:1 v/v), this compound rapidly degrades into xanthopurpurin [4]. This degradation follows a retro-aldol process, resulting in the loss of a hydroxymethyl group [4].

- Enzymatic Conversion in Plant Material: In intact madder roots, this compound primarily exists in a glycosylated form called This compound primeveroside (this compound 3-O-β-primeveroside) [5] [3]. This precursor can be converted to this compound by endogenous enzymes in the plant, especially when the roots are warmed in water [4].

The diagram below illustrates the pathways of this compound formation and degradation relevant to the extraction process.

Guidance for Method Development

Based on the stability information, you can approach this compound extraction with the following considerations:

- Avoid Strong Acids: Do not use strong acidic conditions (like HCl/methanol/water mixtures) for extraction, as this will degrade this compound into xanthopurpurin [4].

- Control Enzymatic Activity: To control the conversion from this compound primeveroside, you may explore brief heat treatment (e.g., boiling for 30 seconds) to denature endogenous enzymes, a method noted in historical dyeing processes [4].

- Explore Mild Ethanol Extraction: Consider adapting protocols for extracting other natural compounds with high β-O-4 content using mild ethanol/water mixtures [6]. While not specific to this compound, this principle of using mild conditions is a relevant starting point for method development.

Research Implications and Future Directions

The instability of this compound has direct implications for your work and explains its scarcity in analytical samples.

- Artifact Formation: The this compound detected in some extracts may be an artifact of the extraction process itself rather than a component originally present in the plant material [4].

- Analytical Challenges: The difficulty in finding a standard protocol is directly linked to the compound's reactivity. Your efforts should focus on mild, non-acidic separation techniques to successfully isolate this compound.

References

- 1. This compound | Mechanism | Concentration [selleckchem.com]

- 2. This compound (NSC 30546) | Anthraquinone Derivative [medchemexpress.com]

- 3. CAS 478-08-0 this compound [bocsci.com]

- 4. Degradation of this compound: New insights into the fate of this ... [sciencedirect.com]

- 5. Isolation and extraction of this compound primeveroside from Rubia tinctorum... [pubmed.ncbi.nlm.nih.gov]

- 6. of Lignin with High β-O-4 Content by Mild Extraction ... Ethanol [jove.com]

Comprehensive Application Notes and Protocols: Hydrolysis of Lucidin Primeveroside from Rubia tinctorum L.

Introduction to Lucidin Primeveroside and Its Significance

This compound primeveroside (IUPAC name: 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydro-2-anthracenyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside) is an anthraquinone glycoside naturally present in madder root (Rubia tinctorum L.), a plant historically used as a coloring agent in textiles and as a food additive. [1] [2] This compound has molecular formula C₂₆H₂₈O₁₄, average mass of 564.496 g/mol, and contains nine defined stereocenters, contributing to its structural complexity. [1] While the glycosylated form itself is not considered problematic, the significant research and industrial interest in this compound primeveroside stems from its ready conversion to its aglycone form, This compound, which has demonstrated genotoxic properties and the ability to form specific DNA adducts. [2]

The hydrolysis of this compound primeveroside represents a critical transformation with substantial implications for both safety and efficacy in pharmaceutical and dye industries. Understanding the controlled hydrolysis of this compound is essential for researchers developing madder-based therapeutics, particularly in cancer research where certain anthraquinones from Rubia tinctorum L. have shown promising selective cytotoxic effects against various cancer cell lines. [3] [4] These Application Notes provide detailed protocols and analytical characterization methods to support researchers in controlling this transformation effectively, minimizing genotoxic risk while harnessing the valuable pharmacological properties of madder root constituents.

Chemical Properties and Safety Considerations

Structural Characteristics and Identification

This compound primeveroside features a complex molecular architecture characterized by an anthraquinone core substituted with hydroxyl and hydroxymethyl groups, coupled to a disaccharide primeverose unit (6-O-β-D-xylopyranosyl-β-D-glucopyranose). [1] This glycosidic linkage is susceptible to both enzymatic and acid-catalyzed hydrolysis. The compound exists as a solid powder at room temperature and demonstrates limited stability in solution, particularly under acidic conditions or in ethanolic solutions where ether derivatives may form. [5] [2]

Identification codes:

Genotoxicity and Metabolic Activation

The primary safety concern regarding this compound primeveroside involves its metabolic conversion to this compound (aglycone form) through enzymatic hydrolysis in biological systems or during extraction processes. [2] this compound has been identified as a genotoxic principle capable of forming DNA adducts—covalent modifications to DNA structure that can potentially lead to mutations and carcinogenesis. [7] [2] These this compound-specific DNA adducts can alter DNA function and integrity, representing a significant risk factor in therapeutic applications. [2] This genotoxicity has been demonstrated in various studies, including bacterial mutagenicity tests and DNA-binding evaluations. [7]

Table 1: Safety Profile and Handling Considerations for this compound Primeveroside

| Property | Specification | Notes |

|---|---|---|

| Genotoxic Potential | High after hydrolysis to this compound | Direct evidence of DNA adduct formation [2] |

| Storage Conditions | 2 years at -20°C as powder; 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO [2] | Avoid repeated freeze-thaw cycles |

| Handling Precautions | Use personal protective equipment; work in ventilated space | Particularly important for powder form |

| Stability Concerns | Ethanol extraction may form this compound-ω-ethyl ether [5] | Use alternative solvents for research applications |

Hydrolysis Methods and Comparative Analysis

Enzymatic Hydrolysis Approaches

Aqueous enzymatic hydrolysis represents the preferred method for processing this compound primeveroside while minimizing the formation of genotoxic this compound. This approach leverages native enzymes present in madder root that selectively hydrolyze anthraquinone glycosides. The optimal conditions for this method involve stirring dried madder roots in water at room temperature for approximately 90 minutes, resulting in a suspension containing pseudopurpurin, munjistin, alizarin, and nordamnacanthal, with significantly reduced this compound content. [7] The key advantage of this method is the concurrent action of an endogenous oxidase that converts any liberated this compound to nordamnacanthal upon exposure to oxygen, effectively detoxifying the mixture. [7] [8]

The enzymatic process demonstrates high temperature and pH dependence, with optimal activity observed between 35-65°C at approximately pH 6. [7] Under these optimized conditions, the hydrolysis reaction can reach completion in approximately 30 minutes. The specificity of native enzymes for primeverosidic linkages ensures selective cleavage of the sugar moiety without disrupting other functional groups on the anthraquinone core. This method has been successfully scaled for commercial dye production, indicating its viability for industrial applications. [7] [8]

Chemical Hydrolysis Methods

Acid-catalyzed hydrolysis represents a more aggressive approach that rapidly cleaves glycosidic bonds but presents significant drawbacks for this compound primeveroside processing. Treatment with strong acids (e.g., sulfuric acid) effectively hydrolyzes ruberythric acid to alizarin but simultaneously converts this compound primeveroside to free this compound, raising genotoxicity concerns. [7] This method typically requires elevated temperatures and results in the formation of the mutagenic aglycone as a direct product of the reaction. [7]

Alkaline hydrolysis has also been explored as an alternative to acid treatment, but similar concerns regarding this compound liberation remain. The base-catalyzed approach may promote decomposition reactions or structural rearrangements of the anthraquinone core, potentially compromising the desired product profile. [7] While chemical methods offer advantages in terms of reaction rate and completeness of hydrolysis, the inevitable formation of genotoxic this compound limits their applicability for pharmaceutical purposes or safe consumer products.

Ethanolic Extraction and Derivative Formation